2-Amino-6-sulfanylpyrimidin-4(3h)-one

Description

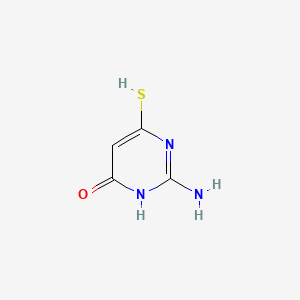

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMWFUINURCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285303 | |

| Record name | 2-Amino-6-sulfanylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-81-5 | |

| Record name | NSC41324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-sulfanylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-sulfanylpyrimidin-4(3H)-one: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a heterocyclic compound belonging to the thiouracil family of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential therapeutic applications of this pyrimidine derivative.

Introduction: The Significance of the Thiouracil Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Modifications to this core structure have given rise to a vast array of derivatives with significant therapeutic applications. Among these, the thiouracil scaffold, characterized by the substitution of an oxygen atom with sulfur, has garnered considerable attention in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antithyroid, anticancer, antiviral, and antibacterial properties.[2][3]

This compound, the subject of this guide, is a member of this important class of compounds. Its structure, featuring an amino group at the 2-position, a sulfanyl (mercapto) group at the 6-position, and a carbonyl group at the 4-position, presents multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This guide will delve into the chemical architecture, synthetic routes, and the mechanistic basis for the biological activities of this promising molecule.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a pyrimidine ring with key functional groups that dictate its chemical behavior and biological activity. The IUPAC name for this compound is 2-amino-6-sulfanyl-3,4-dihydropyrimidin-4-one. It exists in tautomeric forms, with the keto-enol and thione-thiol tautomerism being particularly relevant to its reactivity and interaction with biological targets.

Key Structural Features:

-

Pyrimidine Core: A six-membered aromatic ring containing two nitrogen atoms.

-

Amino Group (-NH2) at C2: Acts as a hydrogen bond donor and can be a site for derivatization.

-

Sulfanyl Group (-SH) at C6: A nucleophilic group that can undergo S-alkylation and other modifications. It also plays a crucial role in the biological activity of many thiouracil derivatives.

-

Carbonyl Group (C=O) at C4: A hydrogen bond acceptor that contributes to the compound's polarity and potential for interaction with biological macromolecules.

A summary of the key physicochemical properties of a related compound, 2-amino-6-methylpyrimidin-4(3H)-one, is presented in the table below. While not identical, these values provide an estimation of the properties of the title compound.

| Property | Value (for 2-amino-6-methylpyrimidin-4(3H)-one) | Source |

| Molecular Formula | C5H7N3O | [4] |

| Molecular Weight | 125.13 g/mol | [4] |

| TPSA (Topological Polar Surface Area) | 71.77 Ų | [4] |

| LogP | -0.33948 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Synthesis of this compound

The synthesis of thiouracil derivatives can be achieved through various multicomponent reaction strategies.[5] A common and efficient method involves the condensation of a β-ketoester with thiourea in the presence of a base. For this compound, a plausible synthetic route would involve the reaction of an appropriate β-ketoester bearing a protected sulfanyl group with guanidine (as a source of the 2-amino group) or the reaction of a β-dicarbonyl compound with thiourea.

A general synthetic scheme for a related compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the refluxing of ethyl cyanoacetate and thiourea in methanol with a sodium salt of 2-hydroxypyridine.[6] This suggests a similar approach could be adapted for the synthesis of the title compound.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Generalized):

A representative protocol for the synthesis of a thiouracil derivative is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting β-ketoester (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

-

Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 5-6 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.[1]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrimidine ring and the amino group. The chemical shifts of the amino protons can vary depending on the solvent and concentration and will appear as a broad singlet.[7] The proton on the pyrimidine ring will likely appear as a singlet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the carbonyl carbon (C4), the thione carbon (C6), and the carbon bearing the amino group (C2), along with the other ring carbons.

Representative Spectral Data for a Related Pyrimidine Derivative: [8]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | Varies depending on substitution |

| ¹³C | Varies depending on substitution |

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected FT-IR Absorption Bands: [9]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400 - 3200 |

| C=O stretching (carbonyl group) | 1700 - 1650 |

| C=N stretching (pyrimidine ring) | 1650 - 1550 |

| C=S stretching (thione group) | 1250 - 1020 |

Biological Activity and Therapeutic Potential

Thiouracil derivatives, including this compound, are of significant interest in drug discovery due to their diverse biological activities. The primary therapeutic areas of investigation for this class of compounds are as antithyroid and anticancer agents.

5.1. Antithyroid Activity

The most well-established therapeutic use of thiouracil derivatives is in the management of hyperthyroidism.[5] They function by inhibiting the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones (T3 and T4).[3][10]

Mechanism of Action in Hyperthyroidism:

-

Inhibition of Thyroid Peroxidase (TPO): Thiouracils act as suicide substrates for TPO, preventing the iodination of tyrosine residues on thyroglobulin.[11]

-

Inhibition of T4 to T3 Conversion: Some thiouracil derivatives, like propylthiouracil, also inhibit the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3).

Caption: Inhibition of thyroid hormone synthesis by a thiouracil derivative.

5.2. Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents.[1][2] Thiouracil-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Potential Anticancer Mechanisms:

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Some pyrimidine derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[12][13] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Thiouracil derivatives can induce programmed cell death in cancer cells through various signaling pathways.

-

Inhibition of other Kinases: The pyrimidine scaffold can be tailored to inhibit other kinases involved in cancer progression.

Caption: Potential mechanism of anticancer activity via CDK2 inhibition.

Quantitative Data on Biological Activity (Representative for Thiouracil Derivatives):

| Cell Line | IC₅₀ (µM) | Compound Type | Source |

| MRSA (biofilm inhibition) | 20.7-22.4 | Quinazolinonyl aminopyrimidine | [14] |

| Renal Cancer Cell Lines | Varies | 4-aminopyrazolo[3,4-d]pyrimidine | [15] |

| Hep3B (HCC) | 25.2 | Aminotrimethylpyridinol derivative | [16] |

| Huh7 (HCC) | 4.5 | Aminotrimethylpyridinol derivative | [16] |

Conclusion and Future Directions

This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its established role as a thiouracil derivative suggests promising applications in the treatment of hyperthyroidism and various cancers. The synthetic accessibility and the presence of multiple functional groups for derivatization provide a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity for specific biological targets.

Future research should focus on the development of a robust and scalable synthesis for this specific compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Detailed mechanistic studies are also warranted to fully elucidate the signaling pathways through which it exerts its therapeutic effects. The insights gained from such investigations will be invaluable for the rational design of next-generation thiouracil-based drugs with improved efficacy and safety profiles.

References

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one. Retrieved January 26, 2026, from [Link]

-

Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. (2013, November 27). PMC. Retrieved January 26, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved January 26, 2026, from [Link]

-

Awad, S. M., Zohny, Y. M., Ali, S. A., Mahgoub, S., & Said, A. M. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2913. [Link]

-

PubChem. (n.d.). 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-. Retrieved January 26, 2026, from [Link]

-

Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved January 26, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. (2018, July 23). PubMed. Retrieved January 26, 2026, from [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010, June 30). Bentham Science. Retrieved January 26, 2026, from [Link]

-

Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC. Retrieved January 26, 2026, from [Link]

-

(PDF) Antineoplastic Effect of New Synthesized Compounds of 2-Thiouracil Sulfonamide Derivatives against Ovarian and Breast Carcinoma C In Vitro Study". (2024, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Thiouracil. Retrieved January 26, 2026, from [Link]

-

Pharmacophore. (2018, February 28). SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Retrieved January 26, 2026, from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024, February 13). PMC. Retrieved January 26, 2026, from [Link]

-

StatPearls. (n.d.). Propylthiouracil (PTU). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

ResearchGate. (n.d.). Scheme 2. Proposed pathway for the formation of 2-thiouracils. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 26, 2026, from [Link]

-

Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. (n.d.). CORE. Retrieved January 26, 2026, from [Link]

-

Propylthiouracil inhibits the conversion of L-thyroxine to L-triiodothyronine. An explanation of the antithyroxine effect of propylthiouracil and evidence supporting the concept that triiodothyronine is the active thyroid hormone. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. (2024, November 3). PMC. Retrieved January 26, 2026, from [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022, March 17). PubMed Central. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved January 26, 2026, from [Link]

-

2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. (2000, November 24). PubMed. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Thyroid peroxidase. Retrieved January 26, 2026, from [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). ijirset. Retrieved January 26, 2026, from [Link]

-

Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic design of novel uracil and thiouracil derivatives. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved January 26, 2026, from [Link]

Sources

- 1. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antihypertensive activity of 2[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 11. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of 2-Amino-6-sulfanylpyrimidin-4(3h)-one"

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-sulfanylpyrimidin-4(3H)-one

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. Recognizing the limited availability of direct experimental data for this specific molecule in public databases, this document serves as a practical manual for researchers and drug development professionals. It outlines the fundamental importance of key physicochemical parameters and provides detailed, field-proven experimental protocols for their determination. By leveraging data from structurally analogous pyrimidine derivatives, this guide offers context and predictive insights, ensuring a robust approach to the scientific investigation of this compound. The methodologies described herein are designed to be self-validating, promoting the generation of reliable and reproducible data essential for advancing research and development.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This compound, a member of the thiouracil derivative family, presents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with this class of compounds, including their potential as anticancer and antithyroid agents.[1][2][3][4] A comprehensive physicochemical profile is therefore not merely academic; it is a predictive and essential tool for assessing the druglikeness of this and related compounds.

This guide will provide both the theoretical underpinnings and the practical methodologies for characterizing this compound, ensuring a foundation of scientific integrity for its further development.

Molecular Structure and Tautomerism

A foundational aspect of understanding a molecule's properties is the visualization of its structure. The tautomeric nature of the pyrimidinone ring is a key consideration, as different forms can coexist in equilibrium, influencing properties like pKa and solubility.

Caption: Potential tautomeric forms of pyrimidinone derivatives.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property, as a compound must be in solution to be absorbed and exert its biological effect. Poor solubility is a frequent cause of failure in drug development. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl and thiol groups) in this compound suggests a degree of aqueous solubility.[5]

Predicted and Analog Solubility Data

While experimental data for the target compound is scarce, data from related pyrimidine derivatives can provide a useful benchmark.

| Compound | Form | Assay | Melting Point (°C) | Reference |

| 2-Amino-4-hydroxy-6-methylpyrimidine | powder | 98% | >300 | [6] |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | crystals | 98% | >300 | [6] |

| 2-Amino-4,6-dimethylpyrimidine | crystals | 95% | 151-153 | |

| 2-Amino-4,6-dihydroxypyrimidine | Powder | - | >300 | [7] |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol establishes the equilibrium solubility of a compound, which is the most relevant measure for drug development.

Principle: An excess of the solid compound is equilibrated with a solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined, typically by High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a vial.[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: Separate the undissolved solid from the solution. This is critical and can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the supernatant and analyze it using a validated HPLC-UV method.[9] The concentration is determined by comparing its response to the standard curve.

-

Reporting: The determined concentration is reported as the thermodynamic solubility.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as it affects solubility, permeability across biological membranes, and receptor binding. The pyrimidine core, with its amino and potential thiol/thione and enol/keto groups, will have distinct pKa values.

Predicted and Analog pKa Data

| Compound | pKa | Notes | Reference |

| 2-amino-4,6-dimethylpyrimidine | 4.82 | Weak acid | [10] |

| 2-Amino-4,6-dihydroxypyrimidine | 7.45 (Predicted) | [7] |

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Principle: The compound is dissolved in a suitable solvent (often with a co-solvent like methanol or DMSO for less soluble compounds), and the solution is titrated with a standardized acid or base. The pH is monitored with a calibrated electrode, and the pKa is determined from the inflection point of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of water or a water/co-solvent mixture.

-

Titration: Place the solution in a thermostatted vessel and slowly add standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small increments using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more complex molecules, derivative plots (e.g., d(pH)/dV) are used to accurately identify the equivalence points.

Melting Point: An Indicator of Purity and Stability

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range (typically 0.5-1.0°C). A broad melting range often indicates the presence of impurities.[11]

Experimental Protocol: Capillary Melting Point Determination

This is a standard and widely accessible method for determining the melting point of a powdered solid.[11]

Principle: A small amount of the powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range over which the sample melts is observed.

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Scout Measurement: If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a rough estimate.

-

Accurate Measurement: Prepare a new capillary. Heat the apparatus rapidly to about 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Conclusion

References

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]

-

Rasapalli, S. et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. 6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]

-

AERU. 2-amino-4,6-dimethylpyrimidine Pesticide Properties Database. University of Hertfordshire. [Link]

-

Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. [Link]

-

Al-Ostoot, F. H. et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules. [Link]

-

PubChem. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-. National Center for Biotechnology Information. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

El-Mekabaty, A. et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. [Link]

-

Baluja, S. et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

-

University of Alberta. Melting point determination. [Link]

-

ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

-

National Center for Biotechnology Information. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

-

NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. [Link]

-

Solubility of Things. 2-Amino-6-methylpyrimidin-4-one. [Link]

-

Mettler Toledo. Melting Point Determination. [Link]

-

Baluja, S. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Biomedical Journal of Scientific & Technical Research. [Link]

-

American Pharmaceutical Review. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

ACS Publications. 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. [Link]

-

SSERC. Melting point determination. [Link]

-

The Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]

-

National Center for Biotechnology Information. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]

-

National Center for Biotechnology Information. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]

-

ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

-

Taylor & Francis Online. New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. [Link]

-

Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

- Google Patents. Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

PubChem. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

Sources

- 1. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-氨基-4-羟基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) [sitem.herts.ac.uk]

- 11. SSERC | Melting point determination [sserc.org.uk]

A Technical Guide to the Predicted Spectroscopic Profile of 2-Amino-6-sulfanylpyrimidin-4(3H)-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific compound, this document serves as a robust predictive framework. By leveraging established principles of spectroscopy and drawing upon empirical data from structurally analogous compounds, we elucidate the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is designed to equip researchers with a strong theoretical foundation for the identification and characterization of this molecule, and to provide validated methodologies for its empirical analysis.

Introduction: The Rationale for Spectroscopic Prediction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals and biologically active molecules. The presence of an amino group, a thione/thiol group, and a pyrimidone core suggests a rich chemical reactivity and potential for diverse molecular interactions, making it a compound of significant interest.

Thorough spectroscopic characterization is the cornerstone of modern chemical and pharmaceutical research, enabling unambiguous structure elucidation, purity assessment, and the study of molecular behavior. While a dedicated, peer-reviewed spectroscopic dossier for this compound is not readily found in the public domain, the principles of spectroscopy allow for a highly accurate prediction of its spectral signature. This guide bridges the current information gap by systematically predicting its spectroscopic data, thereby providing a valuable reference for researchers working on its synthesis or isolation.

The predictions herein are grounded in the analysis of well-characterized related structures, including 2-amino-6-methylpyrimidin-4-one[1][2] and various thiouracil derivatives. This comparative approach ensures that our predictions are not merely theoretical but are tethered to real-world empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals corresponding to the different types of protons in the molecule. The exact chemical shifts will be highly dependent on the solvent used, particularly for the exchangeable protons of the amino and amide/thiol groups.

Key Predicted ¹H NMR Signals (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11.0 - 12.0 | Broad Singlet | 1H | N3-H (Amide) | The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl and the aromaticity of the ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential solvent exchange. |

| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | The amino protons are also exchangeable and will appear as a broad singlet. Their chemical shift is influenced by hydrogen bonding with the solvent. In related aminopyrimidines, these signals are often observed in this region[3]. |

| ~5.5 - 6.0 | Singlet | 1H | C5-H | This is the sole proton attached to the pyrimidine ring. Its chemical shift is in the aromatic/vinylic region, influenced by the electron-donating amino group and the electron-withdrawing carbonyl and sulfur groups. In 2-amino-6-methylpyrimidin-4-one, the corresponding proton appears around 5.5 ppm. |

| ~3.0 - 4.0 | Broad Singlet | 1H | -SH | The presence of this signal depends on the tautomeric equilibrium. In the thione form, this signal will be absent. If the thiol tautomer is present, a broad, exchangeable proton signal is expected. |

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it can solubilize a wide range of polar compounds and its residual solvent peak does not typically interfere with the expected signals.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including those with longer relaxation times.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Key Predicted ¹³C NMR Signals (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~170 - 180 | C =O (C4) | The carbonyl carbon is expected to be the most deshielded carbon in the aliphatic/aromatic region due to the strong electron-withdrawing effect of the oxygen atom. |

| ~160 - 165 | C -NH₂ (C2) | The carbon atom attached to the amino group is also significantly deshielded. In similar aminopyrimidines, this signal appears in this range[3]. |

| ~150 - 155 | C -SH (C6) | The chemical shift of the carbon bearing the sulfanyl group will be influenced by the tautomeric equilibrium. In the thione form (C=S), this carbon would be even more deshielded. |

| ~90 - 100 | C H (C5) | The protonated carbon of the pyrimidine ring is expected to be the most shielded of the ring carbons, consistent with data from related pyrimidine structures. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a ¹³C probe on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio for ¹³C signals.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum

Expected Molecular Ion:

-

Molecular Formula: C₄H₅N₃OS

-

Monoisotopic Mass: 143.0153 Da

-

Expected Ionization: Using electrospray ionization (ESI) in positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 144.0231. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 142.0075 may be observed.

Key Predicted Fragmentation Patterns:

The fragmentation of the protonated molecule would likely proceed through the loss of small, stable neutral molecules.

Workflow for Mass Spectrometry Analysis:

Caption: General workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3300 - 3500 | N-H Stretch | Amino (-NH₂) | A pair of bands is expected in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. Similar features are observed in 2-amino-4,6-diphenylnicotinonitriles[3]. |

| 3100 - 3200 | N-H Stretch | Amide (-NH-) | A broad absorption due to the stretching of the amide N-H bond, often overlapping with other N-H and C-H stretches. |

| ~1650 | C=O Stretch | Amide Carbonyl | A strong, sharp absorption characteristic of a carbonyl group within a cyclic amide (lactam). |

| 1550 - 1620 | C=C and C=N Stretch | Pyrimidine Ring | Absorptions corresponding to the stretching vibrations of the double bonds within the pyrimidine ring. |

| ~1100 - 1250 | C=S Stretch | Thione | If the thione tautomer is dominant, a characteristic C=S stretching band is expected in this region. |

| ~2550 | S-H Stretch | Thiol (-SH) | A weak and often broad absorption. Its presence would indicate the thiol tautomer. |

Experimental Protocol for FTIR Data Acquisition:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Predicted UV-Vis Absorption Maxima (λₘₐₓ):

The pyrimidine ring system with its various substituents constitutes a chromophore that is expected to absorb in the UV region.

| Predicted λₘₐₓ (nm) | Transition Type | Rationale and Comparative Insights |

| ~220 - 240 | π → π | This absorption is expected due to the electronic transitions within the conjugated pyrimidine ring system. |

| ~280 - 320 | n → π | This longer-wavelength absorption likely arises from the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms transitioning to anti-bonding π* orbitals. The electronic absorption spectra of 2-thiouracil and its derivatives have been studied, and they show complex spectra in this region that are sensitive to the solvent[4]. |

Experimental Protocol for UV-Vis Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ to 10⁻⁴ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Conclusion

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for this compound. While awaiting empirical verification, the predicted ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data provide a solid foundation for researchers. The provided protocols outline standard and effective methods for obtaining the experimental data necessary to confirm these predictions. The true value of this guide lies not only in the predicted data but in the demonstration of a logical, evidence-based approach to the characterization of a novel or uncharacterized molecule.

References

-

Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

Moustafa, H., Shibl, M. F., & Hilal, R. (2005). Electronic Absorption Spectra of Some 2-Thiouracil Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(2), 459-478. Available at: [Link]

Sources

A-Z Guide to 2-Amino-6-sulfanylpyrimidin-4(3H)-one Synthesis: A Two-Step Pathway

Introduction: The Significance of 2-Amino-6-sulfanylpyrimidin-4(3H)-one

This compound, a substituted pyrimidine, belongs to a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. Pyrimidine scaffolds are core structures in numerous biologically active molecules, including nucleobases and therapeutic agents. The presence of amino, sulfanyl (mercapto), and oxo functional groups on the pyrimidine ring provides multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. This guide provides an in-depth, technically-focused overview of a reliable and efficient two-step synthetic pathway to this target molecule, designed for researchers and professionals in the field of organic and medicinal chemistry.

Proposed Synthetic Pathway: A Strategic Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-amino-4,6-dihydroxypyrimidine. This strategy involves:

-

Step 1: Dichlorination of 2-amino-4,6-dihydroxypyrimidine to yield the key intermediate, 2-amino-4,6-dichloropyrimidine.

-

Step 2: Selective Monosubstitution and Hydrolysis of the dichlorinated intermediate to introduce the sulfanyl group at the C6 position and hydrolyze the C4 chloro group, yielding the final product.

This pathway is advantageous due to the well-established nature of the individual transformations and the commercial availability of the starting material.

Visualizing the Synthesis Pathway

Caption: Overall synthetic route from 2-amino-4,6-dihydroxypyrimidine.

Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyrimidine

Mechanistic Rationale

The conversion of the dihydroxy pyrimidine to the dichloro derivative is a crucial activation step. The hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine are poor leaving groups. Therefore, a chlorinating agent such as phosphorus oxychloride (POCl₃) is employed to transform them into good leaving groups.[1][2][3] The reaction is typically facilitated by a tertiary amine base, like N,N-dimethylaniline or triethylamine, which acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[4][5]

The mechanism involves the initial attack of the lone pair of electrons on the oxygen of a hydroxyl group on the phosphorus atom of POCl₃, followed by the elimination of a chloride ion. This process is repeated for the second hydroxyl group. The resulting phosphorylated intermediates are then susceptible to nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the C-Cl bonds.

Step 2: Selective Thiolation and Hydrolysis

Strategic Considerations and Mechanistic Insights

The second step involves a selective nucleophilic aromatic substitution (SNAr) reaction on the 2-amino-4,6-dichloropyrimidine intermediate. The two chlorine atoms at the C4 and C6 positions are electrophilic sites, activated by the electron-withdrawing nature of the ring nitrogen atoms.[6]

A sulfur nucleophile, such as sodium hydrosulfide (NaSH), is introduced to displace one of the chloro groups. The selectivity of this monosubstitution can be controlled by careful manipulation of the reaction conditions, such as temperature and stoichiometry of the nucleophile. Generally, in dichloropyrimidines, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. In symmetrically substituted 4,6-dichloropyrimidines, the initial monosubstitution occurs at either of these equivalent positions.[6]

Following the introduction of the sulfanyl group, the remaining chloro group is hydrolyzed to a hydroxyl group, leading to the more stable keto tautomer, this compound. This hydrolysis can often be achieved during the aqueous workup of the reaction mixture. The presence of the amino group at C2 and the introduced sulfanyl group at C6 influences the reactivity of the remaining chloro group at C4, making it susceptible to hydrolysis.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq), which acts as both the reagent and the solvent.[4]

-

To this suspension, slowly add N,N-dimethylaniline (2.0 eq) or triethylamine while maintaining the temperature between 20°C and 80°C.[4]

-

Heat the reaction mixture to reflux (around 105-110°C) and maintain for 4-8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

The resulting residue is then cautiously poured into a beaker of crushed ice and water with vigorous stirring.

-

Neutralize the aqueous suspension with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried in a vacuum oven to afford 2-amino-4,6-dichloropyrimidine. The product can be further purified by recrystallization from a suitable solvent like ethanol or benzene.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of sodium hydrosulfide (NaSH) (1.0-1.2 eq) in ethanol to the reaction mixture.

-

Stir the mixture at room temperature or gentle heating (40-50°C) for several hours. Monitor the reaction progress by TLC.

-

Upon completion of the substitution, the reaction mixture is concentrated under reduced pressure.

-

The residue is then dissolved in water, and the solution is acidified with a dilute acid (e.g., acetic acid or 1M HCl) to a pH of approximately 5-6. This step facilitates the hydrolysis of the remaining chloro group and protonates the sulfanyl group.

-

The precipitated product, this compound, is collected by filtration.

-

The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Summary of Reaction Conditions

| Step | Reactants | Reagents & Solvents | Temperature | Time | Key Considerations |

| 1 | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | Reflux (105-110°C) | 4-8 h | Careful quenching of excess POCl₃ is critical. |

| 2 | 2-Amino-4,6-dichloropyrimidine | NaSH, Ethanol, H₂O/H⁺ | RT to 50°C | 2-6 h | Control of stoichiometry to favor monosubstitution. |

Conclusion

The described two-step synthesis pathway offers a robust and efficient method for the preparation of this compound. By leveraging a well-established chlorination reaction followed by a selective nucleophilic aromatic substitution and hydrolysis, this guide provides a clear and reproducible protocol for obtaining this valuable heterocyclic building block. The insights into the reaction mechanisms and strategic considerations are intended to empower researchers in their synthetic endeavors and facilitate the development of novel pyrimidine-based compounds.

References

- CN1019575B - Production method of 2-amino-4, 6-dichloropyrimidine - Google Patents.

- EP0329170A2 - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents.

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

- US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents.

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. Available at: [Link]

-

(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchGate. Available at: [Link]

- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents.

-

2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. Available at: [Link]

- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents.

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available at: [Link]

-

2-mercaptopyrimidine - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Potential: A Technical Guide to the Biological Activity of 2-Amino-6-sulfanylpyrimidin-4(3H)-one

This guide provides an in-depth exploration of the biological activities associated with the heterocyclic compound 2-Amino-6-sulfanylpyrimidin-4(3H)-one. While direct and extensive research on this specific molecule is nascent, its core structure serves as a privileged scaffold in the synthesis of a multitude of derivatives exhibiting significant therapeutic potential. This document will delve into the known biological landscape of its analogues, inferring the potential of the parent compound, and provide practical insights for researchers in drug discovery and development.

Introduction: The Pyrimidine Core and its Tautomeric Identity

This compound is a pyrimidine derivative characterized by an amino group at the 2-position, a sulfanyl (mercapto) group at the 6-position, and a carbonyl group at the 4-position. A critical aspect of its chemistry is its existence in tautomeric forms, most notably 2-amino-4-hydroxy-6-mercaptopyrimidine. This tautomerism is crucial for its chemical reactivity and biological interactions. For the purpose of this guide, we will refer to the compound by its pyrimidin-4(3H)-one nomenclature, while acknowledging that its tautomeric forms are frequently cited in the literature. The inherent structural features of this pyrimidine core, including its hydrogen bond donors and acceptors, make it an attractive starting point for the design of novel therapeutic agents.

Synthesis and Physicochemical Characteristics

The synthesis of this compound and its derivatives often involves the cyclocondensation of a β-ketoester with thiourea. Variations of this approach allow for the introduction of diverse substituents, paving the way for the creation of extensive compound libraries for biological screening.

General Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C4H5N3OS | [1] |

| Molecular Weight | 143.17 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO | Inferred from related compounds |

| pKa | Multiple pKa values due to acidic and basic centers | Inferred from chemical structure |

A Landscape of Biological Activity: Insights from Derivatives

The true potential of this compound is illuminated by the vast array of biological activities demonstrated by its derivatives. These findings strongly suggest that the core scaffold provides a foundational structure for interacting with various biological targets.

Antimicrobial and Anti-biofilm Efficacy

The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents. Derivatives of 2-aminopyrimidine have shown significant promise in combating multidrug-resistant bacteria, particularly through the inhibition of biofilm formation.

Novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit biofilm formation in both Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria (e.g., Acinetobacter baumannii).[2][3] Certain analogues have demonstrated potent biofilm inhibition with IC50 values in the low micromolar range, coupled with low toxicity in human cells, marking them as promising leads for further development.[3] The mechanism is hypothesized to involve the disruption of bacterial communication systems (quorum sensing) or interference with the synthesis of the extracellular matrix that encases the biofilm.

Anticancer Potential

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for anticancer drug design. Derivatives of the 2-aminopyrimidine core have been investigated for their cytotoxic effects against a range of cancer cell lines.

Thieno[2,3-d]pyrimidine derivatives, which incorporate the 2-aminopyrimidine moiety, have demonstrated notable anticancer activity.[4] Some of these compounds have shown broad-spectrum cytotoxicity across numerous cancer cell lines, with particular sensitivity observed in melanoma cell lines.[4] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases. Furthermore, 2-amino-4,6-diphenylnicotinonitriles, which also contain a related 2-aminopyridine core, have exhibited potent antiproliferative activity.[5]

Enzyme Inhibition and Receptor Modulation

Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been a focus of research as modulators of G protein-coupled receptors (GPCRs), particularly the adenosine receptors.

A significant breakthrough has been the development of potent and selective antagonists for the A3 adenosine receptor. These derivatives, designed as open-chain analogues of known antagonists, have achieved high binding affinities (Ki in the low nanomolar range) and excellent selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). This highlights the adaptability of the this compound scaffold for targeting specific receptor binding sites. The therapeutic implications of A3 adenosine receptor antagonism are vast, spanning inflammatory diseases and certain cancers.

Experimental Protocols for Biological Evaluation

To aid researchers in the exploration of this compound and its derivatives, the following are representative protocols for assessing key biological activities.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the test bacterium (e.g., S. aureus) from an agar plate.

-

Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, use a plate reader to measure the optical density at 600 nm (OD600) to quantify bacterial growth.

-

Protocol for MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Assay:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add the MTT solution to each well and incubate for 3-4 hours.

-

During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Data Analysis:

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Inferred Mechanisms of Action and Signaling Pathways

Based on the activities of its derivatives, the this compound scaffold likely engages with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and potential covalent interactions via the sulfanyl group.

For instance, in the context of A3 adenosine receptor antagonism, the pyrimidine core likely mimics the adenine core of the natural ligand, adenosine, allowing it to bind to the receptor's active site. The various substituents on the derivatives then fine-tune the binding affinity and selectivity by interacting with specific amino acid residues in the binding pocket.

Caption: Proposed mechanism of competitive antagonism at the A3 Adenosine Receptor.

Experimental and Drug Discovery Workflow

The exploration of the this compound scaffold in a drug discovery program would typically follow a structured workflow.

Caption: A typical workflow for drug discovery based on the pyrimidine scaffold.

Future Directions and Conclusion

The existing body of research strongly supports the this compound core as a highly valuable scaffold in medicinal chemistry. While the biological activities of its derivatives are well-documented, a significant opportunity exists to explore the intrinsic activities of the parent molecule itself. Future research should focus on:

-

Direct Biological Evaluation: A comprehensive screening of the unsubstituted this compound against a broad panel of biological targets is warranted.

-

Mechanism of Action Studies: For the active derivatives, elucidating the precise molecular mechanisms will be crucial for rational drug design.

-

Exploration of New Therapeutic Areas: The versatility of the scaffold suggests its potential in areas beyond those already explored, such as neurodegenerative and metabolic diseases.

References

- Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (URL: )

- Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (URL: )

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (URL: [Link])

-

Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (URL: [Link])

-

4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S. (URL: [Link])

-

Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (URL: [Link])

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-6-sulfanylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Chemical Profile of 2-Amino-6-sulfanylpyrimidin-4(3H)-one

Overview and Rationale for Investigation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] this compound, a member of this versatile class, presents a compelling case for therapeutic investigation due to its structural similarity to well-established purine antimetabolites, namely 6-mercaptopurine and thioguanine. These drugs are mainstays in the treatment of acute lymphoblastic leukemia and also find use as immunosuppressants.[3][4] The core hypothesis is that this compound may function as a bioisostere of these purine analogs, engaging with similar metabolic and signaling pathways to exert therapeutic effects. This guide will provide a comprehensive exploration of the potential therapeutic targets of this compound, grounded in the established pharmacology of its structural relatives, and will outline detailed experimental workflows for target validation and preclinical development.

Chemical Structure and Properties

Synonyms: 2-Amino-6-mercapto-4(3H)-pyrimidinone, 2-Amino-4-hydroxy-6-mercaptopyrimidine

Chemical Formula: C4H5N3OS

Molecular Weight: 143.17 g/mol

The structure of this compound features a pyrimidine ring with an amino group at position 2, a thiol group at position 6, and a carbonyl group at position 4. This arrangement is critical for its potential biological activity, as the exocyclic amino and thiol groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the overall shape of the molecule mimics that of the natural purine base guanine.

Synthesis and Characterization

The synthesis of 2-amino-substituted pyrimidin-4-ol derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of a guanidine salt with a β-ketoester or a similar three-carbon precursor in an aqueous alkaline medium.[5] For instance, the reaction of guanidine nitrate with acetylacetone in the presence of sodium carbonate can yield 2-amino-4,6-dimethylpyrimidine.[5] Modifications of this general strategy, using appropriate starting materials, can be employed to synthesize this compound. Characterization of the final product would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

Part 2: Postulated Mechanisms of Action and Therapeutic Hypotheses

The Purine Antimetabolite Hypothesis: A Legacy of Thioguanine and 6-Mercaptopurine

The primary and most compelling therapeutic hypothesis for this compound is its potential to act as a purine antimetabolite, mirroring the mechanism of thioguanine and 6-mercaptopurine.[3][4] This mechanism is multifaceted, involving both the disruption of de novo purine synthesis and the incorporation of fraudulent nucleotides into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[6][7]

Thioguanine and 6-mercaptopurine are prodrugs that require intracellular activation. The key enzyme in this bioactivation pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts them into their respective monophosphate ribonucleotides: 6-thioguanosine monophosphate (TGMP) and 6-thioinosine monophosphate (TIMP).[4][8] These are then further phosphorylated to the di- and triphosphate forms. The triphosphate metabolites, particularly 6-thioguanosine triphosphate (TGTP), are incorporated into DNA and RNA, leading to cytotoxicity.[9] Given its structural similarity to guanine, it is highly probable that this compound would be a substrate for HGPRT.

Caption: Postulated bioactivation pathway of this compound.

The monophosphate metabolites of thiopurines are also potent inhibitors of enzymes involved in the de novo synthesis of purines. Specifically, TIMP is a feedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first committed step in purine biosynthesis.[8] Additionally, TIMP can inhibit inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanine nucleotides.[4] This dual action of depleting the natural purine pool and promoting the incorporation of fraudulent nucleotides is a hallmark of thiopurine cytotoxicity.

Potential as an Immunomodulatory Agent

The immunosuppressive effects of 6-mercaptopurine are well-documented and form the basis of its use in inflammatory bowel disease and other autoimmune conditions.[10] This activity is largely attributed to its ability to induce apoptosis in activated T-lymphocytes, thereby dampening the immune response. It is therefore plausible that this compound could exhibit similar immunomodulatory properties, making it a candidate for development as a novel treatment for autoimmune disorders.

Exploring Antiviral and Antimicrobial Potential

The broader class of pyrimidinone derivatives has been a fertile ground for the discovery of antiviral and antimicrobial agents. For instance, certain 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have demonstrated antiviral activity against Herpes Simplex Virus and Semliki Forest virus, linked to their ability to induce interferon.[11] Other pyrimidine derivatives have shown activity against HIV.[1] Furthermore, some 2-aminopyrimidine derivatives have been found to inhibit biofilm formation in pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[12][13] These findings suggest that this compound should be screened for a broad range of antiviral and antimicrobial activities.

Part 3: Identification and Validation of Potential Therapeutic Targets

Primary Target Class: Enzymes of Purine Metabolism

Based on the purine antimetabolite hypothesis, the most probable direct and indirect targets of this compound are the enzymes involved in purine biosynthesis and salvage.

HGPRT is the primary candidate for the bioactivation of this compound.[4][8] The efficiency of this conversion will be a critical determinant of the compound's pharmacological activity. Cells deficient in HGPRT are known to be resistant to thiopurines, a phenomenon that could be exploited to validate this enzyme as a key player in the compound's mechanism of action.

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides and a validated target for immunosuppressive and antiviral drugs. The monophosphate metabolite of this compound could potentially act as a competitive or non-competitive inhibitor of IMPDH, leading to a depletion of intracellular GTP pools.[4]

Secondary Target Exploration: Kinases and Other Enzymes

While the primary focus is on purine metabolism, the pyrimidine scaffold is known to interact with a wide range of enzymes, including protein kinases.[14] Therefore, broader screening against a panel of kinases and other relevant enzymes is warranted to identify potential off-target effects or novel mechanisms of action.

Target Deconvolution in Complex Phenotypes

In the event that this compound demonstrates significant cytotoxicity in cancer cell lines or potent antiviral activity, target deconvolution studies will be necessary to pinpoint the precise molecular targets responsible for these effects. Techniques such as affinity chromatography, activity-based protein profiling, and computational docking can be employed for this purpose.

Part 4: Experimental Workflows for Target Validation and Drug Development

In Vitro Target Engagement and Enzyme Inhibition Assays

The initial step in validating the therapeutic potential of this compound is to demonstrate its interaction with the hypothesized molecular targets in a cell-free system.

Objective: To determine if this compound is a substrate for HGPRT.

Principle: This assay measures the conversion of a radiolabeled purine substrate (e.g., [³H]-hypoxanthine) to its corresponding monophosphate nucleotide in the presence of purified HGPRT and the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP). The product is separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and PRPP.

-

Enzyme and Substrate Addition: Add purified recombinant human HGPRT to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding [³H]-hypoxanthine and varying concentrations of this compound (as a potential competitor).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding EDTA.

-

TLC Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the nucleotide product from the purine base.

-

Quantification: Excise the spots corresponding to the product and substrate, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of product formation and determine the kinetic parameters (Km and Vmax) for the test compound.